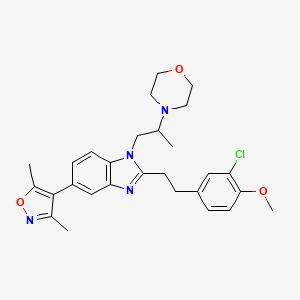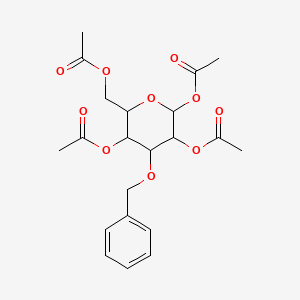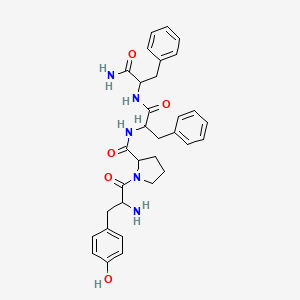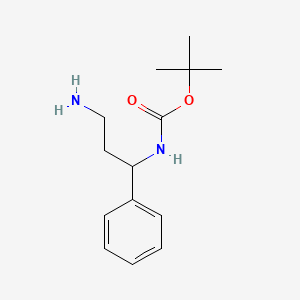
Sgccbp30
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SGC-CBP30 is a potent and selective inhibitor of the bromodomain-containing transcription factors CREBBP (CREB-binding protein) and EP300 (E1A binding protein p300). These proteins play crucial roles in regulating gene expression by modifying chromatin structure through histone acetylation. SGC-CBP30 has been widely used in scientific research to study the functions of these transcription factors and their roles in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SGC-CBP30 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for SGC-CBP30 are not widely documented, the compound is typically synthesized in research laboratories using standard organic synthesis techniques. The scalability of the synthesis process would depend on optimizing reaction conditions and purification methods to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
SGC-CBP30 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and methoxy groups on the phenyl ring. These reactions can be used to modify the compound for various research purposes .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of SGC-CBP30 include bases (e.g., sodium hydride), solvents (e.g., dimethyl sulfoxide), and catalysts (e.g., palladium-based catalysts). Reaction conditions typically involve heating and stirring under inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from reactions involving SGC-CBP30 depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
SGC-CBP30 has a wide range of applications in scientific research, particularly in the fields of epigenetics, cancer research, and immunology. Some key applications include:
Epigenetics: SGC-CBP30 is used to study the role of CREBBP and EP300 in regulating gene expression through histone acetylation. .
Cancer Research: By inhibiting CREBBP and EP300, SGC-CBP30 can modulate the expression of genes involved in cell proliferation and survival. .
Immunology: SGC-CBP30 has been shown to reduce the secretion of pro-inflammatory cytokines such as interleukin-17A in T helper cells. .
Mecanismo De Acción
SGC-CBP30 exerts its effects by selectively binding to the bromodomains of CREBBP and EP300, thereby inhibiting their histone acetyltransferase activity. This inhibition prevents the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. The compound has a high affinity for these bromodomains, with dissociation constants (Kd) of 21 nM for CREBBP and 32 nM for EP300 .
Comparación Con Compuestos Similares
SGC-CBP30 is unique in its high selectivity for the bromodomains of CREBBP and EP300 compared to other bromodomain inhibitors. Some similar compounds include:
JQ1: A pan-BET (bromodomain and extraterminal domain) inhibitor with broader activity against multiple bromodomains. .
CPI-637: Another selective inhibitor of CREBBP and EP300, but with a different chemical structure. .
SGC-CBP30’s high selectivity and potency make it a valuable tool for studying the specific roles of CREBBP and EP300 in various biological processes.
Propiedades
Fórmula molecular |
C28H33ClN4O3 |
|---|---|
Peso molecular |
509.0 g/mol |
Nombre IUPAC |
4-[1-[2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]propan-2-yl]morpholine |
InChI |
InChI=1S/C28H33ClN4O3/c1-18(32-11-13-35-14-12-32)17-33-25-8-7-22(28-19(2)31-36-20(28)3)16-24(25)30-27(33)10-6-21-5-9-26(34-4)23(29)15-21/h5,7-9,15-16,18H,6,10-14,17H2,1-4H3 |
Clave InChI |
GEPYBHCJBORHCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-methyl-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B13398295.png)
![7-(1-(((Tert-butoxycarbonyl)amino)methyl)cyclohexyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13398299.png)
![N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B13398306.png)



![2-cyclohexyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid](/img/structure/B13398322.png)

![1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-2-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-3-[6-(dipropylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(4-methylpiperazin-1-yl)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(2-morpholin-4-ylethylamino)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-morpholin-4-ylnaphthalen-2-yl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enamide](/img/structure/B13398334.png)

![(1S,3R,5S)-2-tert-Butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B13398349.png)

![15-Ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B13398362.png)
![1-Acetyl-5-chloro-1-hydroxy-8b,10a-dimethyl-2,3,3a,3b,7a,8,8a,8b,8c,9,10,10a-dodecahydrocyclopenta[a]cyclopropa[g]phenanthren-7(1h)-one](/img/structure/B13398371.png)
